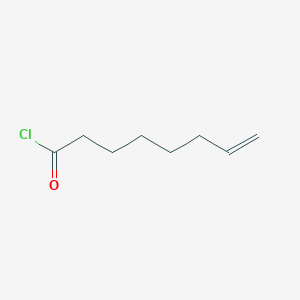
4-Fluorobenzothiohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzothiohydrazide hydrochloride is an organic compound that features a fluorine atom attached to a benzene ring, along with a thiohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzothiohydrazide hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzothiohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiohydrazide group to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorobenzothiohydrazide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as perovskite solar cells.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzothiohydrazide hydrochloride involves its interaction with specific molecular targets. The thiohydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the thiohydrazide group.
4-Chlorobenzothiohydrazide: Similar structure but with a chlorine atom instead of fluorine.
4-Methoxybenzothiohydrazide: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
4-Fluorobenzothiohydrazide hydrochloride is unique due to the presence of both the fluorine atom and the thiohydrazide group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
863296-75-7 |
|---|---|
Fórmula molecular |
C7H8ClFN2S |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
4-fluorobenzenecarbothiohydrazide;hydrochloride |
InChI |
InChI=1S/C7H7FN2S.ClH/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H |
Clave InChI |
QVPNDOGOITUVNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=S)NN)F.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Cyclohexyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B8587387.png)


![3-[4-(4-Methyl-piperazin-1-yl)-butoxy]-benzaldehyde](/img/structure/B8587407.png)
![4-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]benzene-1,2-dicarbonitrile](/img/structure/B8587411.png)



![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[3-(3-nitrophenyl)-1-oxo-2-propenyl]isoquinoline](/img/structure/B8587436.png)
![Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-](/img/structure/B8587473.png)


![1-Methoxy-2-[(3-phenylpropoxy)methyl]benzene](/img/structure/B8587486.png)
![N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B8587489.png)
